2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[(E)-prop-1-enyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,5,8-9H,3-4,6-7H2,1H3;1H/b5-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCDNQQWJSUKBD-DPZBITMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer. The compound interacts with these cells and affects their growth and proliferation.
Mode of Action
This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB. It leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells.
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells. Along with maintaining a high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation. By interacting with its targets and affecting various biochemical pathways, the compound induces apoptosis in cancer cells, inhibits cell migration, and disrupts the cell cycle.
Biochemical Analysis
Biochemical Properties
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, are known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The compound binds to the active site of these enzymes, inhibiting their activity and leading to an accumulation of acetylcholine, which can affect neurotransmission.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the proliferation and differentiation of certain cell types, including cancer cells. The compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo chemical degradation under certain conditions, leading to a decrease in their activity over time. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, piperidine derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can sequester the compound in specific tissues, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperidine compounds are known for their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a prop-1-en-1-yl group, which may influence its biological interactions and pharmacokinetics.
Research indicates that piperidine derivatives, including this compound, may exert their biological effects through various mechanisms:
- Cholinesterase Inhibition : Several studies have demonstrated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition is significant for neurodegenerative diseases like Alzheimer’s .
- Antimicrobial Activity : Piperidine derivatives have shown potential antibacterial and antifungal properties. The compound's structural features may enhance its interaction with microbial targets, leading to growth inhibition .
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activity of this compound. Key findings include:
| Activity | Method | IC50 Value (μM) | Comments |
|---|---|---|---|
| AChE Inhibition | Spectrophotometric assay | <20 | Potent inhibitor compared to controls |
| BChE Inhibition | Spectrophotometric assay | <20 | Comparable efficacy to standard drugs |
| Antimicrobial Activity | MIC determination | 4–16 | Effective against specific strains |
The compound exhibited significant inhibitory effects against both AChE and BChE, with IC50 values indicating strong potential for therapeutic use in cognitive disorders.
Case Studies
A recent study evaluated the effects of various piperidine derivatives on Mycobacterium tuberculosis. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains, suggesting that modifications in the piperidine structure could enhance antimicrobial efficacy .
Structure–Activity Relationship (SAR)
The efficacy of this compound can be further understood through SAR analysis. Variations in substituents on the piperidine ring significantly affect biological activity. For instance, the introduction of different alkyl or aryl groups can modulate enzyme inhibition potency and selectivity .
Scientific Research Applications
Biological Activities
Research has indicated several promising applications of 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride in the following areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been synthesized and tested for their antiproliferative effects against various cancer cell lines. A study involving nitrogen-containing heterocycles demonstrated significant activity against cervical cancer cells (HeLa and SiHa) with IC50 values indicating effective inhibition of cell growth .
Modulation of Chemokine Receptors
Piperidine derivatives, including this compound, have been investigated for their ability to modulate chemokine receptors such as CCR5. This modulation is crucial in developing therapies for diseases like HIV/AIDS, where CCR5 serves as a co-receptor for viral entry into host cells .
Cholinesterase Inhibition
The compound has shown potential in inhibiting cholinesterase enzymes, which are important targets in treating neurodegenerative diseases like Alzheimer's. Research indicates that certain piperidine derivatives possess significant anticholinesterase activity, making them candidates for further development in neuropharmacology .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving piperidine and propene derivatives. The ability to modify the piperidine ring allows for the exploration of numerous derivatives with enhanced biological activities.
Case Studies
Several case studies illustrate the effectiveness of piperidine derivatives:
Comparison with Similar Compounds
Triprolidine Hydrochloride (TPH)
Structure : TPH (2-[(1E)-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyridine) shares a propenyl backbone but differs in substituents:
- Aromatic Ring : TPH features a pyridine ring, whereas the target compound retains a piperidine ring.
- Substituents : TPH includes a 4-methylphenyl group and a pyrrolidine ring, compared to the simpler propenyl-piperidine scaffold.
Pharmacological Activity :
- TPH is a histamine H1 antagonist, blocking endogenous histamine to alleviate allergic symptoms .
Physicochemical Properties :
UM 485 (2-Acetyl-1,2,3,4-tetrahydroisoquinoline-4-spiro-4'-(1'-(3-cyano-3,3-diphenylpropyl)) Piperidine Hydrochloride)
Structure :
- Spiro Architecture: The spiro junction between tetrahydroisoquinoline and piperidine introduces conformational rigidity.
- Substituents: A 3-cyano-3,3-diphenylpropyl group enhances lipophilicity, while the acetyl group may influence metabolic stability.
Pharmacological Implications :
Piperidine Derivatives with Phenoxyethyl Substituents ()
Examples :
- Piperidine, 3-[2-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]ethyl]- hydrochloride: Features a chlorinated phenoxyethyl group.
- Piperidine, 3-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]- hydrochloride: Includes methoxy and propenyl groups.
Key Comparisons :
- Methoxy Group : The methoxy substituent in the second derivative improves solubility but may reduce metabolic stability due to oxidative demethylation pathways.
- Propenyl Group : Shared with the target compound, this group may contribute to π-π stacking interactions in both molecules.
Comparative Data Table
Preparation Methods
Organometallic Cyclization Approach
A prominent method involves the reaction of β-aminoalkyl zinc iodides with chlorinated allylic precursors under copper catalysis, followed by base-induced cyclization. For example:
- Reaction of protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis.
- Cyclization using sodium hydride (NaH) to form 5-methylene-2-substituted piperidines.
- Subsequent hydrogenation steps can adjust saturation and stereochemistry, yielding 2-substituted piperidines with allylic side chains.
This method yields the piperidine ring with the allylic substituent in moderate to good yields (55%-85%), with stereoselectivity influenced by protecting groups such as trifluoroacetyl (TFA) or Boc.
Radical 5-exo Cyclization of Aziridines
Another approach reported involves radical cyclization of 2-methylene-N-substituted aziridines containing phenylselenide groups:
- Starting from aminoalcohols, alkylation with dibromopropene introduces the allylic moiety.
- Introduction of phenylselenide groups facilitates radical cyclization.
- Treatment with sodium amide induces 5-exo cyclization forming 5-methylene piperidines.
This method provides access to racemic or enantiomerically pure 2-substituted piperidines with allylic groups, though yields and stereochemical purity depend on intermediate handling.
[3+2] Azomethine Ylide Cycloaddition
The [3+2] cycloaddition between an E-olefin intermediate and an azomethine ylide precursor is a versatile method:
- The reaction is performed in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
- Activation is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (silver fluoride), or heating.
- The cycloaddition yields pyrrolidine intermediates with predominantly trans-stereochemistry.
- Subsequent hydrolysis and deprotection steps yield piperidine derivatives.
- Diastereomeric mixtures may require chromatographic or crystallization separation.
- Enantiomeric resolution can be achieved via preparative HPLC with chiral stationary phases or formation of diastereomeric salts.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|
| Organometallic Cyclization | β-aminoalkyl zinc iodide, Cu catalyst, NaH cyclization | 55-85 | Moderate, influenced by protecting groups (TFA > Boc) | Requires protection/deprotection steps |
| Radical 5-exo Cyclization | Phenylselenide aziridines, NaNH2 | Variable | Racemic or enantiomeric | Multi-step synthesis from aminoalcohols |
| [3+2] Azomethine Ylide Cycloaddition | E-olefin, azomethine ylide, acid catalyst (TFA), inert solvent | Moderate | High, trans-stereochemistry favored | Requires chromatographic or crystallization separation |
| Reductive Cyclization of 6-Oxoamino Acids | Organozinc reagents, enones, stereoselective reduction | Moderate | Stereoselective but inseparable diastereomers | Multi-step, involves amino acid derivatives |
| Direct Alkylation & Salt Formation | Piperidine base, allylic halide, HCl | Moderate | Depends on starting material | Simple, classical approach, suitable for scale |
Research Findings and Notes on Optimization
- The choice of protecting groups significantly influences stereoselectivity and yield; trifluoroacetyl protection provides better stereocontrol during hydrogenation than Boc protection.
- Water content during work-up affects product distribution; insufficient water favors side reactions such as E1cB elimination producing dienes instead of the desired piperidine hydrochloride.
- Acidic deprotection conditions (e.g., HCl in organic solvents or TFA) effectively remove protecting groups and facilitate crystallization of hydrochloride salts.
- Diastereomeric mixtures formed in cycloaddition or hydrogenation steps often require chromatographic resolution or fractional crystallization to isolate pure isomers.
- The use of chiral auxiliaries or chiral reagents can provide enantiomerically enriched products, which is critical for biological activity and pharmaceutical applications.
Q & A
Basic: What are the critical safety considerations when handling 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride in laboratory settings?
Answer:
This compound requires strict adherence to hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled) . Key precautions include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during weighing or reactions to prevent inhalation.
- First Aid: Immediate skin washing with water for contact, and fresh air exposure for inhalation. Avoid inducing vomiting if ingested; seek medical attention .
Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Answer:
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon spectra to verify the E-configuration of the propenyl group and piperidine ring substitution.
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection (λ = 210–260 nm) to assess purity ≥95% .
- Mass Spectrometry (MS): Confirm molecular weight ([M+H]+ ion) and fragmentation patterns .
Advanced: What synthetic strategies are effective for optimizing yield in the preparation of this compound?
Answer:
Key steps involve:
- Piperidine Functionalization: Introduce the propenyl group via Heck coupling or Wittig reaction, ensuring stereochemical control (E-configuration) through optimized catalysts (e.g., Pd/C for Heck) .
- Hydrochloride Salt Formation: Precipitate the compound by adding HCl gas to a dry ether solution. Monitor pH to avoid over-acidification, which may degrade the product .
- Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to minimize side reactions. Reaction temperatures should not exceed 80°C to prevent isomerization .
Advanced: How should researchers address contradictory data in toxicity profiles of piperidine derivatives like this compound?
Answer:
Conflicting toxicity data (e.g., LD50 variations) may arise from differences in:
- Test Models: Compare results across species (e.g., rodent vs. human cell lines) and adjust dosages using allometric scaling .
- Impurity Profiles: Quantify byproducts (e.g., Z-isomers or unreacted precursors) via LC-MS and correlate their presence with observed toxicity .
- Exposure Routes: Oral vs. intravenous administration can alter metabolic pathways; use in vitro hepatocyte assays to assess metabolite toxicity .
Advanced: What experimental designs are recommended for evaluating the pharmacological activity of this compound?
Answer:
- Receptor Binding Assays: Screen for affinity at dopamine or serotonin receptors using radioligand displacement (e.g., [³H]spiperone for D2 receptors) .
- In Vivo Models: Test anticholinergic or anti-Parkinsonian effects in murine models (e.g., haloperidol-induced catalepsy) with dose-ranging studies (1–10 mg/kg, i.p.) .
- ADME Profiling: Use Caco-2 cell monolayers for permeability assays and microsomal stability tests to predict oral bioavailability .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Answer:
- Temperature: Store at −20°C in airtight containers to prevent hygroscopic degradation.
- Light Sensitivity: Protect from UV exposure using amber glass vials.
- Desiccation: Include silica gel packs to minimize moisture absorption, which can hydrolyze the hydrochloride salt .
Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Model transition states for electrophilic additions (e.g., bromination at the propenyl double bond) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents to predict reaction rates .
- Docking Studies: Predict binding modes to biological targets (e.g., monoamine transporters) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
